molecular formula C22H27FN2O3 B5520213 N-({1-[2-(2-fluorophenyl)ethyl]piperidin-3-yl}methyl)-N,6-dimethyl-4-oxo-4H-pyran-2-carboxamide

N-({1-[2-(2-fluorophenyl)ethyl]piperidin-3-yl}methyl)-N,6-dimethyl-4-oxo-4H-pyran-2-carboxamide

Katalognummer B5520213
Molekulargewicht: 386.5 g/mol
InChI-Schlüssel: UCVMOYXJMDDVJA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions, starting from simpler precursors. For compounds related to N-({1-[2-(2-fluorophenyl)ethyl]piperidin-3-yl}methyl)-N,6-dimethyl-4-oxo-4H-pyran-2-carboxamide, techniques such as nucleophilic substitution, condensation, and cyclization are common. For instance, the feasibility of nucleophilic displacement of a bromide in a pyrazole ring with [18F]fluoride demonstrates the complexity and precision required in synthesizing compounds with specific functional groups or isotopic labels for research applications (Katoch-Rouse & Horti, 2003).

Molecular Structure Analysis

The molecular structure of such compounds is intricately related to their chemical behavior and potential biological activity. Advanced techniques like X-ray crystallography, nuclear magnetic resonance (NMR), and mass spectrometry (MS) are employed to elucidate the structure. The study of conformational analysis around specific substituents helps in understanding the spatial arrangement of atoms and the impact of different conformers on the molecule's reactivity and interaction with biological targets (Shim et al., 2002).

Wissenschaftliche Forschungsanwendungen

Cannabinoid Receptor Interactions

Research into cannabinoid receptor antagonists, such as N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1), has contributed significantly to our understanding of the cannabinoid system. These studies have developed pharmacophore models for CB1 receptor ligands, showing how these compounds interact with the receptor and suggesting their potential use in studying cannabinoid-related functions and disorders. For instance, Shim et al. (2002) utilized the AM1 molecular orbital method to analyze conformational aspects of cannabinoid receptor antagonists, providing insights into their binding interactions with the CB1 receptor (Shim et al., 2002).

Antimicrobial Activities

Compounds structurally similar to the one have been evaluated for their antimicrobial properties. For example, Jeankumar et al. (2013) synthesized and assessed thiazole-aminopiperidine hybrid analogues for their activity against Mycobacterium tuberculosis, demonstrating the potential of such compounds in developing new antibacterial agents (Jeankumar et al., 2013).

Potential Therapeutic Applications

Further, research into compounds acting on the cannabinoid system, such as AM251, a cannabinoid CB1 receptor antagonist, suggests potential therapeutic applications in treating obesity and related metabolic disorders. Studies like those by Hildebrandt et al. (2003) have explored the effects of such antagonists on food intake and body weight, indicating their utility in addressing obesity (Hildebrandt et al., 2003).

Eigenschaften

IUPAC Name

N-[[1-[2-(2-fluorophenyl)ethyl]piperidin-3-yl]methyl]-N,6-dimethyl-4-oxopyran-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FN2O3/c1-16-12-19(26)13-21(28-16)22(27)24(2)14-17-6-5-10-25(15-17)11-9-18-7-3-4-8-20(18)23/h3-4,7-8,12-13,17H,5-6,9-11,14-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCVMOYXJMDDVJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C=C(O1)C(=O)N(C)CC2CCCN(C2)CCC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.